molecular formula C4H4INOS B6218542 (4-iodo-1,2-thiazol-5-yl)methanol CAS No. 2743442-49-9

(4-iodo-1,2-thiazol-5-yl)methanol

Cat. No.: B6218542
CAS No.: 2743442-49-9
M. Wt: 241.1
InChI Key:
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Description

(4-iodo-1,2-thiazol-5-yl)methanol is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of an iodine atom at the 4-position and a hydroxymethyl group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-iodo-1,2-thiazole with formaldehyde in the presence of a base to yield the desired product . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of (4-iodo-1,2-thiazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-iodo-1,2-thiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4-iodo-1,2-thiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-iodo-1,2-thiazol-5-yl)methanol is not fully understood, but it is believed to involve interactions with specific molecular targets. The iodine atom and hydroxymethyl group may play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound’s effects could be mediated through pathways involving oxidative stress, DNA damage, or inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-1,2-thiazol-5-yl)methanol
  • (4-bromo-1,2-thiazol-5-yl)methanol
  • (4-fluoro-1,2-thiazol-5-yl)methanol

Uniqueness

(4-iodo-1,2-thiazol-5-yl)methanol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Iodine is larger and more polarizable than other halogens, which can enhance the compound’s ability to interact with biological targets and undergo specific chemical transformations .

Properties

CAS No.

2743442-49-9

Molecular Formula

C4H4INOS

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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